

A Comprehensive Spectroscopic Analysis of 2-(Ethylamino)ethanol

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Compound of Interest

Compound Name: Ethylaminoethanol

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This technical guide provides an in-depth overview of the key spectral data for 2-(Ethylamino)ethanol (CAS No: 110-73-6), a versatile amino alcohol utilized in various research and industrial applications, including as a corrosion inhibitor and a precursor in the synthesis of pharmaceuticals and other functional chemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

2-(Ethylamino)ethanol is a colorless liquid with an amine-like odor.[1][3] It is slightly less dense than water and can cause mild irritation to the skin and eyes.[3] At elevated temperatures, it may decompose to produce toxic nitrogen oxides.[3]

Chemical Structure:

Molecular Formula: $C_4H_{11}NO$ [1][4]

Molecular Weight: 89.14 g/mol [3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the 1H and ^{13}C NMR spectral data for 2-(Ethylamino)ethanol.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(Ethylamino)ethanol exhibits signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.65	Triplet	2H	-CH ₂ -OH
~2.70	Triplet	2H	-NH-CH ₂ -
~2.65	Quartet	2H	CH ₃ -CH ₂ -NH-
~1.10	Triplet	3H	CH ₃ -CH ₂ -
Variable	Broad Singlet	2H	-NH, -OH

Note: The chemical shifts of the -NH and -OH protons are variable and depend on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
~60.5	-CH ₂ -OH
~51.5	-NH-CH ₂ -
~44.0	CH ₃ -CH ₂ -NH-
~15.0	CH ₃ -CH ₂ -

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of 2-(Ethylamino)ethanol.

Instrumentation:

- A high-field NMR spectrometer (e.g., Bruker, Varian) with a standard probe.[\[6\]](#)

Sample Preparation:

- Dissolve approximately 10-20 mg of 2-(Ethylamino)ethanol in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O) in a standard 5 mm NMR tube.
- The choice of solvent can affect the chemical shifts, particularly for the labile -NH and -OH protons.

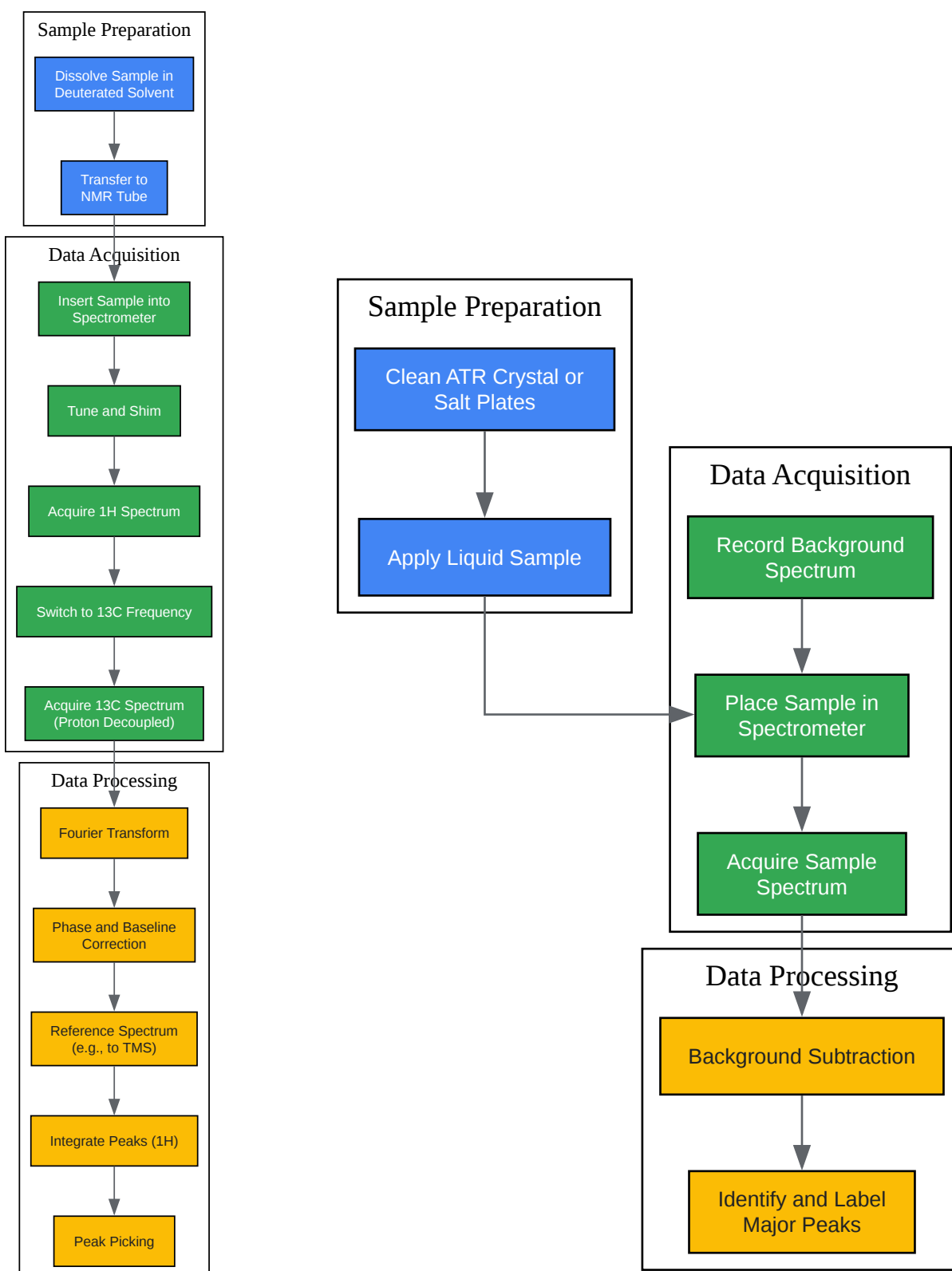
^1H NMR Acquisition:

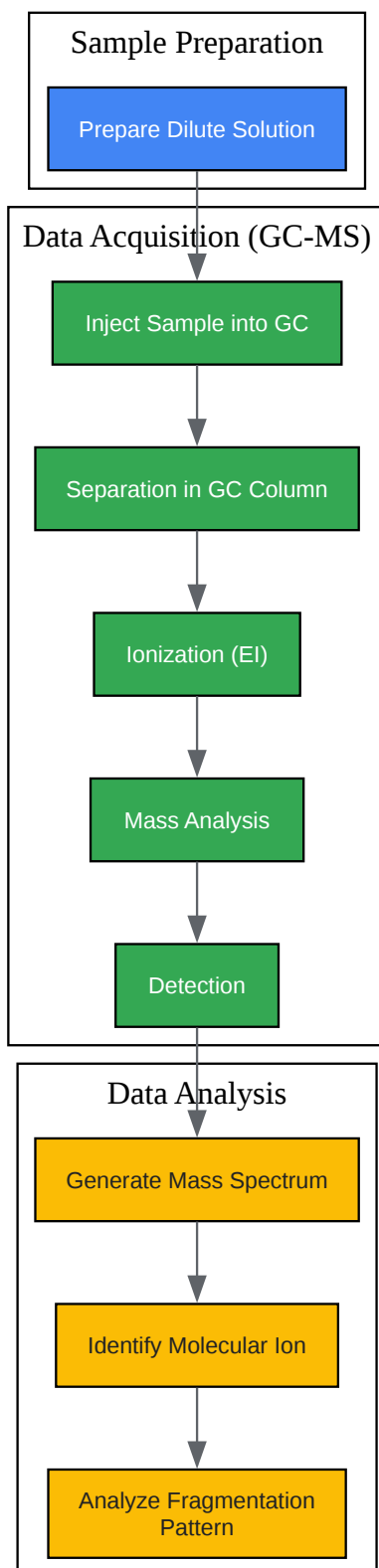
- Insert the sample into the spectrometer.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

^{13}C NMR Acquisition:

- After acquiring the ^1H spectrum, switch the spectrometer to the ^{13}C frequency.
- Tune and match the probe for ^{13}C .[\[6\]](#)
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
- Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required compared to ^1H NMR.[\[7\]](#)

NMR Experimental Workflow





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